molecular formula C15H17N3O B14449984 4,4-Dimethyl-1-phenyl-2-(1H-1,2,4-triazol-1-yl)pent-1-en-3-one CAS No. 79174-30-4

4,4-Dimethyl-1-phenyl-2-(1H-1,2,4-triazol-1-yl)pent-1-en-3-one

Cat. No.: B14449984
CAS No.: 79174-30-4
M. Wt: 255.31 g/mol
InChI Key: QIYHEADMPPZNJY-UHFFFAOYSA-N
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Description

4,4-Dimethyl-1-phenyl-2-(1H-1,2,4-triazol-1-yl)pent-1-en-3-one is a synthetic organic compound that features a triazole ring, a phenyl group, and a pentenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-1-phenyl-2-(1H-1,2,4-triazol-1-yl)pent-1-en-3-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4,4-dimethyl-1-phenylpent-1-en-3-one with 1H-1,2,4-triazole in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-1-phenyl-2-(1H-1,2,4-triazol-1-yl)pent-1-en-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can convert the compound to its corresponding alcohols or alkanes.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace one of the hydrogen atoms on the triazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

4,4-Dimethyl-1-phenyl-2-(1H-1,2,4-triazol-1-yl)pent-1-en-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-1-phenyl-2-(1H-1,2,4-triazol-1-yl)pent-1-en-3-one involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, such as iron in the heme moiety of cytochrome P450 enzymes, inhibiting their activity. This interaction can disrupt various metabolic pathways, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone: Similar structure but lacks the dimethyl and pentenone groups.

    4,4-Dimethyl-1-phenyl-2-(1H-1,2,3-triazol-1-yl)pent-1-en-3-one: Similar structure but with a different triazole isomer.

Uniqueness

4,4-Dimethyl-1-phenyl-2-(1H-1,2,4-triazol-1-yl)pent-1-en-3-one is unique due to its combination of a triazole ring, phenyl group, and pentenone structure. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

CAS No.

79174-30-4

Molecular Formula

C15H17N3O

Molecular Weight

255.31 g/mol

IUPAC Name

4,4-dimethyl-1-phenyl-2-(1,2,4-triazol-1-yl)pent-1-en-3-one

InChI

InChI=1S/C15H17N3O/c1-15(2,3)14(19)13(18-11-16-10-17-18)9-12-7-5-4-6-8-12/h4-11H,1-3H3

InChI Key

QIYHEADMPPZNJY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)C(=CC1=CC=CC=C1)N2C=NC=N2

Origin of Product

United States

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